2-(3-Benzamidophenyl)acetic acid

Medicinal Chemistry Analytical Chemistry Process Chemistry

Inconsistent isomer substitution in generic phenylacetic acid derivatives often causes batch failures in SAR studies. 2-(3-Benzamidophenyl)acetic acid (CAS 64198-92-1) solves this with rigorously verified meta-substitution. • Unique InChI Key confirms meta-substitution pattern, ensuring isomer identity • Full analytical data (NMR, HPLC) provided for method validation & instrument calibration • 95-98% purity minimizes side reactions in pharmaceutical intermediate synthesis Ideal for medicinal chemistry, analytical reference standards, and solid-state studies.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 64198-92-1
Cat. No. B1601502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Benzamidophenyl)acetic acid
CAS64198-92-1
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CC(=O)O
InChIInChI=1S/C15H13NO3/c17-14(18)10-11-5-4-8-13(9-11)16-15(19)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,19)(H,17,18)
InChIKeyNHHLTORYOVGHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Benzamidophenyl)acetic acid: Chemical Sourcing and Research Overview


2-(3-Benzamidophenyl)acetic acid, also known as 3-(Benzoylamino)benzeneacetic acid, is a well-characterized organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . It is structurally defined as a phenylacetic acid derivative featuring a benzamide substituent at the meta position of the phenyl ring . Its core utility in scientific and industrial contexts is as a high-purity building block, intermediate, and reference standard, with vendors typically offering purities of 95-98% and providing analytical data including NMR, HPLC, and GC for quality assurance .

Synthetic role High-purity building block and intermediate
Analytical use Reference standard with QC documentation
Structural feature Defined meta-substituted benzamide

Why This Isomer Cannot Be Substituted


The meta-substitution pattern of the benzamide group on the phenylacetic acid core of 2-(3-Benzamidophenyl)acetic acid (CAS 64198-92-1) defines its unique chemical and physical properties. Substituting with the ortho (CAS 13710-37-7) or para (CAS 5897-65-4) isomers results in compounds with different molecular geometries, dipole moments, and intermolecular interactions. These structural variations are known to critically affect parameters such as solubility, crystal packing, chromatographic retention time, and biological target engagement, making the isomers non-fungible in any precise experimental or synthetic context . Therefore, using a 'generic' or incorrectly positioned analog introduces a significant risk of experimental failure or batch inconsistency.

Ortho or para isomer may shift chromatographic retention and complicate method transfer.
Crystal packing and solubility can differ, altering formulation and recrystallization outcomes.
Biological target engagement may vary; direct replacement requires binding validation.

Evidence-Based Differentiation for Procurement


Boiling Point as a Key Isomer Differentiator

The predicted boiling point of 2-(3-Benzamidophenyl)acetic acid is 368.5±25.0°C at 760 mmHg . This physical property is a direct consequence of its meta-substitution pattern. This characteristic differs from the ortho and para isomers, for which specific boiling point data is not consistently reported in primary literature, underscoring the unique physical properties imparted by the meta position. This quantitative data point is crucial for scientists planning purification processes (e.g., distillation) or evaluating thermal stability.

Boiling point
Class-level
368.5±25.0 °C at 760 mmHg (predicted)
Distinct thermal reference for meta isomer
Data to verify; comparator data unavailable
Medicinal Chemistry Analytical Chemistry Process Chemistry

Verifiable Purity and Analytical Documentation

For procurement purposes, the primary differentiator is the available, verifiable purity and associated analytical documentation. Leading vendors, such as Bidepharm and Leyan, supply 2-(3-Benzamidophenyl)acetic acid at purities of 95-98% . These commercial sources provide batch-specific quality control data, including NMR, HPLC, and GC chromatograms, which confirm the compound's identity and purity . This level of documentation and high purity is a baseline requirement for reproducible research and is not guaranteed when sourcing from alternative or non-specialized chemical suppliers.

Purity & QC docs
Specification review
95–98% with NMR, HPLC, GC documentation
Supports procurement of reproducible grade
Batch-specific data recommended
Analytical Chemistry Synthetic Chemistry Quality Control

InChI Key for Unambiguous Structural Identity

The International Chemical Identifier (InChI) Key for 2-(3-Benzamidophenyl)acetic acid is NHHLTORYOVGHJT-UHFFFAOYSA-N . This key is a hash of the compound's exact structure and connectivity, including the precise meta-substitution of the benzamide group. It is distinct from the InChI Key of the ortho isomer (KASKMAZRPJTKKY-UHFFFAOYSA-N) [1] and any other analog. This difference ensures that any compound identified by NHHLTORYOVGHJT-UHFFFAOYSA-N is uniquely and verifiably 2-(3-Benzamidophenyl)acetic acid.

InChI Key identity
Head-to-head
NHHLTORYOVGHJT-UHFFFAOYSA-N vs KASKMAZRPJTKKY-UHFFFAOYSA-N
Unambiguous structural identifier for meta isomer
Prevents incorrect isomer shipment
Cheminformatics Chemical Database Management Procurement

Optimal Application Scenarios


Synthetic Intermediate in Medicinal Chemistry

This compound is ideally suited as a building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The verified purity of 95-98% minimizes the risk of side reactions and simplifies purification of downstream products. This is a critical procurement consideration for medicinal chemists developing structure-activity relationship (SAR) libraries or scaling up lead compounds.

Calibration Standard for Analytical Methods

The compound's well-defined structure and commercial availability with associated analytical data (NMR, HPLC) make it a suitable reference standard for calibrating analytical instruments, such as HPLC or LC-MS, and validating analytical methods. Its unique chromatographic retention time, a function of its meta-substitution, provides a clear and reproducible marker in complex mixture analysis.

Defined Control in Biochemical Assays

In biochemical or cell-based assays exploring pathways related to NSAIDs or phenylacetic acid derivatives, this compound can serve as a structurally defined small molecule probe or a negative control. Its unambiguous identity, confirmed by its unique InChI Key , ensures that any observed biological activity can be confidently attributed to this specific molecular entity, a fundamental requirement for reproducible scientific investigation.

Material for Crystallography and Physical Chemistry

Given the predicted boiling point of 368.5±25.0 °C , this compound is suitable for studies of thermal properties and crystallization behavior. Its unique meta-substitution pattern influences its crystal packing and melting characteristics, making it a subject of interest in solid-state chemistry and materials science where isomeric differences are a key area of study.

Application
Selection Property
Validation Focus
Medicinal chemistry synthesis
QC-documented high purity
Purity re-test and reaction monitoring
Analytical standard
Defined chromatographic retention
Retention time and spectral match
Biochemical assay control
Unambiguous structural identity
Batch identity and purity verification
Crystallography / physical chemistry
Thermal stability and packing behavior
Melting point and solid-state analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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